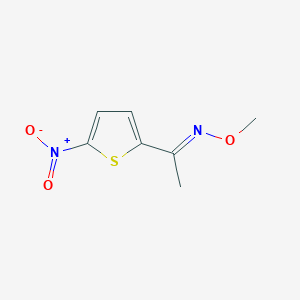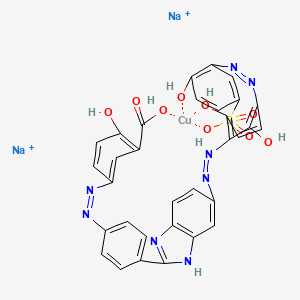
KAVERGAL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
KAVERGAL is a naturally occurring compound that has been found to have potential therapeutic benefits. It is a type of flavonoid, which is a class of compounds that are known for their antioxidant and anti-inflammatory properties.
Applications De Recherche Scientifique
1. Educational Applications Research indicates that KAVERGAL, likely a variant or misspelling of "Kahoot," has shown effectiveness in improving educational outcomes. Studies have utilized the Kahoot application to enhance thematic learning outcomes and student learning in estimating the total price of goods, evidencing significant improvements in student performance and comprehension through iterative learning cycles (Romadhon, 2020), (Dhamayanti, 2020).
2. Computational Research in Life Sciences this compound is closely related to Galaxy, an open web-based platform for genomic research. Galaxy addresses the accessibility and reproducibility of computation-reliant results in life sciences, providing a comprehensive approach for supporting transparent computational research. Galaxy Pages allow users to communicate complex computational analyses effectively, enhancing the collaboration and dissemination of scientific findings (Goecks et al., 2010).
3. Tectonic and Geological Studies Research has utilized the this compound framework to analyze the tectonic controls upon river drainage systems, specifically the Kaveri River in Peninsular India. The study investigated the longitudinal profiles, morphotectonic indices, and fluvial records of the river, providing insights into the tectonic landscape sculpting and its influence on the river's course and surrounding geography (Kale et al., 2014).
4. Software Development and Analysis this compound is associated with the development of modular program slicers for Java through the Indus program analysis framework. The Eclipse-based user interface, Kaveri, delivers program slicing capabilities, allowing users to understand and manage software dependencies more effectively. This tool is particularly useful for slicing concurrent Java programs, enhancing the software development and analysis process (Jayaraman et al., 2005).
5. Architectural Recovery in Scientific Software this compound is linked to KADRE, a domain-specific architectural recovery approach designed to improve the reuse of scientific software. KADRE aids in the automatic and accurate identification of workflow components in existing scientific software, promoting component-based reuse within the domain and potentially reducing development and maintenance costs (Woollard et al., 2010).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Kavergal can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "3,4-dimethoxybenzaldehyde", "2-methylcyclohexanone", "piperidine", "acetic anhydride", "sodium acetate", "ethanol" ], "Reaction": [ "Step 1: Condensation of 3,4-dimethoxybenzaldehyde and 2-methylcyclohexanone in the presence of piperidine to form a chalcone intermediate.", "Step 2: Reduction of the chalcone intermediate using sodium borohydride to form the corresponding alcohol.", "Step 3: Acetylation of the alcohol using acetic anhydride in the presence of sodium acetate to form the acetate ester.", "Step 4: Deprotection of the acetate ester using ethanol and hydrochloric acid to form the final product, Kavergal." ] } | |
Numéro CAS |
122303-88-2 |
Formule moléculaire |
C9H12O2 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Q & A
Q1: What is the primary effect of KAVERGAL observed in patients with rheumatic heart disease and circulatory insufficiency?
A1: this compound significantly reduces lipid peroxidation (LPO) in both blood plasma and red blood cells in patients with rheumatic heart disease and circulatory insufficiency [, ]. This suggests a potential protective effect against oxidative stress-induced damage in these patients.
Q2: How does this compound's effect on the antioxidant system compare to standard therapies for rheumatic heart disease?
A2: The research indicates that standard therapies, including anti-inflammatory drugs, cardiac glycosides, diuretics, antiarrhythmic drugs, and nitroglycerin, have minimal impact on LPO levels and antioxidant system activity [, ]. In contrast, this compound demonstrates a significant improvement in these parameters. This suggests a unique mechanism of action for this compound in mitigating oxidative stress.
A3: While the research abstracts don't provide a detailed mechanism, the observed decrease in LPO and increased activity of antioxidant enzymes suggest that this compound likely enhances the body's natural defense mechanisms against oxidative damage [, ]. Further research is needed to elucidate the specific pathways and molecular targets involved.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




